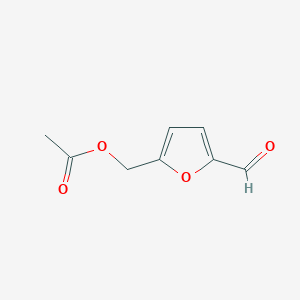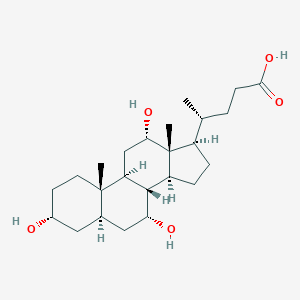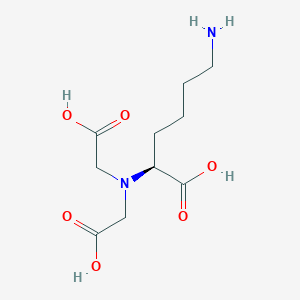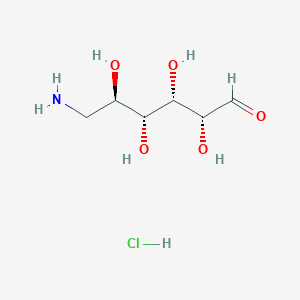![molecular formula C13H15N5 B043411 2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline CAS No. 132898-07-8](/img/structure/B43411.png)
2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline
Overview
Description
JNKs are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in regulating various cellular processes, including inflammation, apoptosis, and stress responses . CC-930 has shown promise in treating conditions such as fibrosis, cancer, and neurodegenerative diseases due to its ability to inhibit JNK activity .
Mechanism of Action
Target of Action
It is mentioned that this compound is mutagenic and active in the dna repair test in liver cells . This suggests that it may interact with DNA or associated proteins.
Mode of Action
Its mutagenic properties suggest that it may interact with dna, possibly causing changes in the genetic material .
Biochemical Pathways
Given its mutagenic properties, it can be inferred that it may influence pathways related to DNA repair and replication .
Pharmacokinetics
It is soluble in dmso and slightly soluble in methanol when heated .
Result of Action
4,7,8-Trimeiqx is described as a mutagenic chemical in bacterial systems (Ames test) and is active in the DNA repair test in liver cells . This suggests that it may cause changes at the molecular and cellular levels, potentially affecting the genetic material of cells.
Action Environment
The action of 4,7,8-Trimeiqx may be influenced by various environmental factors. For instance, it is sensitive to light and air, and it should be stored in a cool, dry, and well-ventilated place . These factors could potentially influence the compound’s action, efficacy, and stability.
It is always recommended to handle this compound with care due to its mutagenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CC-930 involves multiple steps, starting with the preparation of key intermediatesThe final product is obtained through a series of coupling reactions and purification steps .
Industrial Production Methods: Industrial production of CC-930 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to isolate the final compound .
Chemical Reactions Analysis
Types of Reactions: CC-930 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
CC-930 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
GL5001: Another JNK inhibitor with similar selectivity but different chemical structure.
CC-401: A JNK inhibitor with broader activity against other kinases.
CC-90001: A newer generation JNK inhibitor with improved selectivity and potency.
Uniqueness of CC-930: CC-930 is unique due to its high selectivity for JNK isoforms and its potent inhibitory activity. It has shown promising results in preclinical and clinical studies for various diseases, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4,7,8-tetramethylimidazo[4,5-f]quinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5/c1-6-5-9-10(16-8(3)7(2)15-9)11-12(6)18(4)13(14)17-11/h5H,1-4H3,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFPPHKNJUOYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N=C2C3=C1N(C(=N3)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157840 | |
| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132898-07-8 | |
| Record name | 2-Amino-3,4,7,8-tetramethylimidazo[4,5-f]quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132898-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132898078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-Imidazo(4,5-f)quinoxalin-2-amine, 3,4,7,8-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4,7,8-TriMeIQx detected and quantified in food samples?
A1: Several analytical techniques have been employed for 4,7,8-TriMeIQx analysis:
Q2: What are the common food sources of 4,7,8-TriMeIQx?
A2: 4,7,8-TriMeIQx is primarily found in cooked meat. Studies have detected it in:
Q3: What is the role of 4,7,8-TriMeIQx as an internal standard in HCA analysis?
A3: Due to its structural similarity to other HCAs, 4,7,8-TriMeIQx serves as a valuable internal standard in analytical techniques like HPLC. By adding a known amount of 4,7,8-TriMeIQx to samples before extraction and analysis, researchers can:
Q4: How does the structure of 4,7,8-TriMeIQx relate to its potential carcinogenicity?
A4: While the provided research focuses on analytical methods and detection, previous studies have demonstrated that 4,7,8-TriMeIQx is a potent mutagen and carcinogen in various experimental models. Its structure, containing a heterocyclic aromatic amine group, plays a crucial role in its biological activity. These amines can be metabolically activated in vivo, leading to the formation of reactive species that bind to DNA and potentially initiate cancer development. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetoxydibenz[a,h]anthracene](/img/structure/B43328.png)

![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)



![prop-2-enyl N-[2,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]carbamate](/img/structure/B43344.png)



![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)

![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
![3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine](/img/structure/B43363.png)
